

# Brequinar Technical Support Center: Dose Adjustment Based on Dihydroorotate (DHO) Levels

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on adjusting **Brequinar** dosage based on the pharmacodynamic marker, dihydroorotate (DHO). The information is intended for preclinical and clinical researchers to aid in experimental design and interpretation.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Brequinar** and its relationship with dihydroorotate (DHO)?

A1: **Brequinar** is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, responsible for the oxidation of dihydroorotate (DHO) to orotate.[2][3] By inhibiting DHODH, **Brequinar** leads to an accumulation of DHO and a depletion of downstream pyrimidines, which are essential for DNA and RNA synthesis. This ultimately inhibits the proliferation of rapidly dividing cells, such as cancer cells.[4]

Q2: Why should **Brequinar** dosage be adjusted based on DHO levels?

A2: Monitoring plasma DHO levels serves as a direct pharmacodynamic biomarker of **Brequinar**'s effect on its target, DHODH. Adjusting the dose of **Brequinar** based on DHO levels, in conjunction with safety and pharmacokinetic data, allows for individualized therapy.



This approach aims to optimize target engagement while managing potential toxicities. A clinical trial for acute myeloid leukemia (AML) (NCT03760666) utilized this strategy, where **Brequinar** doses were escalated or decreased based on safety, pharmacokinetics, and DHO levels.[5]

Q3: What is the typical starting dose of **Brequinar** in clinical studies using DHO monitoring?

A3: In the NCT03760666 clinical trial, starting doses of **Brequinar** ranged from 200 mg/m<sup>2</sup> to 500 mg/m<sup>2</sup>, administered orally either once or twice weekly.[5] The specific starting dose can vary based on the patient population and treatment regimen.

Q4: What are the dose-limiting toxicities of **Brequinar**?

A4: Early clinical trials identified thrombocytopenia (low platelet count) and severe desquamative maculopapular dermatitis (skin rash) as dose-limiting toxicities.[1] Myelosuppression has also been a noted side effect.[6]

Q5: How is DHO measured in patient samples?

A5: Plasma DHO levels are typically measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] This technique offers high sensitivity and specificity for quantifying DHO in biological matrices.

## **Troubleshooting Guide**



| Issue  | Possible Causes   | Recommended Actions  |
|--|---|--|
| Unexpectedly Low DHO Levels  | - Inadequate Brequinar dose<br>or exposure Poor drug<br>absorption Rapid drug<br>metabolism Non-compliance<br>with treatment.             | - Confirm patient compliance Evaluate Brequinar pharmacokinetics (plasma concentration) Consider a dose escalation, guided by safety and tolerability data.  |
| Excessively High DHO Levels  | - Brequinar dose is too high<br>Impaired drug clearance<br>Genetic variations in drug<br>metabolism enzymes.                              | - Monitor for signs of toxicity (e.g., myelosuppression, skin rash) Consider a dose reduction or temporary discontinuation of Brequinar Evaluate patient's renal and hepatic function.                   |
| Significant Inter-patient Variability in DHO Levels at the Same Dose | - Differences in individual pharmacokinetics (absorption, distribution, metabolism, and excretion) Variations in baseline DHODH activity. | - Individualize dose<br>adjustments based on each<br>patient's DHO levels and<br>clinical status Do not assume<br>a "one-size-fits-all" dose.  |
| DHO levels plateau despite<br>dose escalation                        | - Saturation of DHODH inhibition.   | - Further dose increases may not lead to greater target engagement and could increase the risk of off-target toxicities Consider the current DHO level as the maximum achievable pharmacodynamic effect. |

# **Quantitative Data Summary**

Table 1: Brequinar Dose and DHO Monitoring in a Phase 1b/2a Clinical Trial (NCT03760666)



| Parameter                | Details  |
|--------------------------|--|
| Indication               | Relapsed/Refractory Acute Myeloid Leukemia (AML)                         |
| Starting Dose Range      | 200 mg/m² to 500 mg/m² (oral)  |
| Dosing Regimen           | Once or twice weekly   |
| Dose Adjustment Criteria | Safety, Brequinar Pharmacokinetics (PK), and Dihydroorotate (DHO) levels |
| Dose Modification        | Escalated or decreased based on the above criteria                       |

Note: Specific DHO target ranges for dose adjustment are not publicly available and are likely protocol-specific.

Table 2: Analytical Parameters for Plasma DHO Quantification by LC-MS/MS

| Parameter               | Value  |
|-------------------------|--|
| Analytical Method       | Liquid Chromatography-Tandem Mass<br>Spectrometry (LC-MS/MS) |
| Linear Analytical Range | 3.00 - 3,000 ng/mL   |
| Matrix                  | K2EDTA human plasma  |
| Internal Standard       | Stable isotope-labeled DHO                                   |
| Sample Preparation      | Protein precipitation  |

This data is based on a validated assay and provides a reference for researchers developing their own DHO quantification methods.[1]

## **Experimental Protocols**

Protocol: Quantification of Dihydroorotate (DHO) in Human Plasma using LC-MS/MS



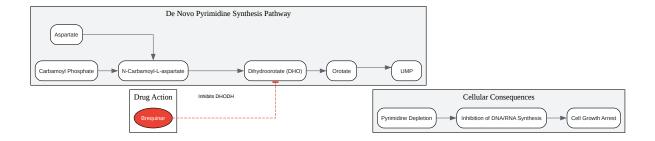
This protocol is a summary of a validated method for the quantification of DHO in human plasma.[1]

- 1. Sample Collection and Handling:
- Collect whole blood in tubes containing K2EDTA as an anticoagulant.
- Centrifuge the blood sample to separate the plasma.
- Store plasma samples at -20°C or -70°C until analysis. DHO has been shown to be stable in human plasma for at least 579 days at -20°C and 334 days at -70°C.
- 2. Sample Preparation (Protein Precipitation):
- Spike plasma samples with a known concentration of a stable isotope-labeled DHO internal standard.
- Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample.
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.
- 3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
  - Use a suitable C18 reverse-phase column.
  - Employ a gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid) and an organic component (e.g., methanol or acetonitrile).
- Tandem Mass Spectrometry (MS/MS):
  - Use a triple quadrupole mass spectrometer operating in negative ion mode.



- Monitor the specific mass-to-charge ratio (m/z) transitions for DHO and its stable isotopelabeled internal standard.
- 4. Calibration and Quantification:
- Due to the presence of endogenous DHO in human plasma, a surrogate matrix approach using a solution of bovine serum albumin (BSA) is recommended for the preparation of calibration standards and quality control samples.
- Construct a calibration curve by plotting the peak area ratio of DHO to the internal standard against the nominal concentration of the calibration standards.
- Determine the concentration of DHO in the unknown samples by interpolating their peak area ratios from the calibration curve.

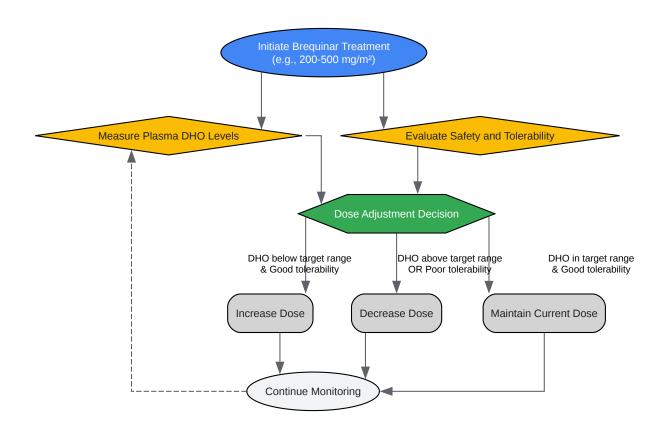
### **Visualizations**



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Caption: **Brequinar**'s mechanism of action in the de novo pyrimidine synthesis pathway.





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Caption: A logical workflow for **Brequinar** dose adjustment based on DHO levels.

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